2-(Isoindolin-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-(Isoindolin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that features an isoindoline moiety fused with a thiadiazole ring
Mechanism of Action
Target of Action
The primary target of 2-(Isoindolin-2-yl)-1,3,4-thiadiazole is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Pharmacokinetics
One of the isoindoline derivatives was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
It is suggested that isoindoline derivatives have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Action Environment
It is worth noting that the synthesis of isoindoline derivatives has been explored with an emphasis on sustainable and environmentally friendly synthetic approaches . This suggests that the synthesis process can be adapted to different environmental conditions, potentially influencing the properties of the resulting compound.
Biochemical Analysis
Biochemical Properties
It is known that isoindoline derivatives have shown significant interactions with various enzymes and proteins . For instance, isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor D2 .
Cellular Effects
Isoindoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
Isoindoline derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoindolin-2-yl)-1,3,4-thiadiazole typically involves the condensation of isoindoline derivatives with thiadiazole precursors. One common method includes the reaction of isoindoline-1,3-dione with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Isoindolin-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiadiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoindoline and thiadiazole derivatives.
Scientific Research Applications
2-(Isoindolin-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline moiety but lacks the thiadiazole ring.
1,3,4-Thiadiazole: Contains the thiadiazole ring but lacks the isoindoline moiety.
2-(Isoindolin-2-yl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
2-(Isoindolin-2-yl)-1,3,4-thiadiazole is unique due to the combination of the isoindoline and thiadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-4-9-6-13(5-8(9)3-1)10-12-11-7-14-10/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMBGPLUSNDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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